4-Bromo-2,3-dimethylbenzene-1-sulfonamide
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Overview
Description
4-Bromo-2,3-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol . It is characterized by the presence of a bromine atom, two methyl groups, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dimethylbenzene-1-sulfonamide typically involves the bromination of 2,3-dimethylbenzenesulfonamide. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same bromination reaction but is optimized for large-scale production by adjusting parameters such as flow rate, temperature, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
4-Bromo-2,3-dimethylbenzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,3-dimethylbenzene-1-sulfonamide
- 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide
- 4-Iodo-2,3-dimethylbenzene-1-sulfonamide
Uniqueness
4-Bromo-2,3-dimethylbenzene-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry .
Biological Activity
4-Bromo-2,3-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is primarily utilized in medicinal chemistry and biological research due to its potential as an enzyme inhibitor and as a building block in the synthesis of more complex organic molecules. This article presents a detailed review of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₃BrN₁O₂S
- Molecular Weight : 292.18 g/mol
The compound features a bromine atom at the para position relative to the sulfonamide group, which influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Notably, it has been shown to interact with carbonic anhydrases (CAs) and acetylcholinesterase (AChE), which are critical targets in various therapeutic areas.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor by competing with substrate molecules for binding sites on enzymes.
- Hydrogen Bonding : The sulfonamide moiety engages in hydrogen bonding with active site residues.
- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the stability of the enzyme-inhibitor complex .
Biological Activity Data
The following table summarizes the inhibitory effects of this compound on various enzymes:
Enzyme | IC₅₀ (μM) | Reference |
---|---|---|
Carbonic Anhydrase I | 7.45 | |
Carbonic Anhydrase II | 15.05 | |
Acetylcholinesterase | 24.86 |
Study 1: Inhibition of Carbonic Anhydrases
In a study examining novel bromophenol derivatives, including this compound, significant inhibitory effects were observed against human carbonic anhydrases (hCA I and hCA II). The compound demonstrated IC₅₀ values indicating potent inhibition, suggesting potential applications in treating conditions such as glaucoma and epilepsy .
Study 2: Cardiovascular Effects
Research involving isolated rat heart models showed that derivatives of benzenesulfonamide, including this compound, influenced perfusion pressure and coronary resistance. The data indicated that these compounds could modulate cardiovascular responses through calcium channel inhibition .
Comparative Analysis
When compared to similar compounds such as 4-Chloro-2,3-dimethylbenzene-1-sulfonamide and 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide, this compound exhibited unique reactivity due to the presence of the bromine atom. This halogen's size and electronegativity contribute to distinct interaction profiles with biological targets .
Properties
IUPAC Name |
4-bromo-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,1-2H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJRHJJIVUFJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354963-11-3 |
Source
|
Record name | 4-bromo-2,3-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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